N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Brand Name: Vulcanchem
CAS No.: 902284-92-8
VCID: VC7155921
InChI: InChI=1S/C23H19N5O/c1-29-18-11-7-8-16(14-18)15-24-22-19-12-5-6-13-20(19)28-23(25-22)21(26-27-28)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,25)
SMILES: COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5
Molecular Formula: C23H19N5O
Molecular Weight: 381.439

N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

CAS No.: 902284-92-8

Cat. No.: VC7155921

Molecular Formula: C23H19N5O

Molecular Weight: 381.439

* For research use only. Not for human or veterinary use.

N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE - 902284-92-8

Specification

CAS No. 902284-92-8
Molecular Formula C23H19N5O
Molecular Weight 381.439
IUPAC Name N-[(3-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Standard InChI InChI=1S/C23H19N5O/c1-29-18-11-7-8-16(14-18)15-24-22-19-12-5-6-13-20(19)28-23(25-22)21(26-27-28)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,25)
Standard InChI Key ZYWLQKGBQABJIZ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5

Introduction

1. Introduction

N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-123TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a heterocyclic compound featuring a triazoloquinazoline core. Compounds with similar structures are often studied for their potential applications in medicinal chemistry, including anticancer, antimicrobial, or anti-inflammatory activities. This article explores the theoretical synthesis, structural properties, and potential applications of this compound.

2. Structural Analysis

The compound's name provides key insights into its structure:

  • Core Structure: The triazoloquinazoline system is a fused heterocyclic framework containing nitrogen atoms. Such systems are known for their biological activity.

  • Substituents:

    • A 3-methoxyphenylmethyl group is attached to the nitrogen atom.

    • A phenyl group is directly bonded to the triazoloquinazoline core.

    • An amine group is present at position 5 of the triazoloquinazoline ring.

Table 1: Structural Features

FeatureDescription
Molecular FrameworkTriazoloquinazoline
Functional GroupsMethoxyphenylmethyl, phenyl, amine
HeteroatomsNitrogen (in triazole and quinazoline rings)
Substituent PositionsMethoxyphenylmethyl on N; phenyl at position 3; amine at 5

3. Synthesis Pathway

Although specific synthetic methods for this compound are unavailable in the search results, a general approach can be proposed based on related triazoloquinazoline derivatives:

  • Formation of Quinazoline Core:

    • Starting with anthranilic acid derivatives, cyclization reactions with aldehydes or ketones typically yield quinazoline derivatives.

  • Triazole Ring Formation:

    • A triazole ring can be introduced through azide coupling reactions with appropriate precursors.

  • Functionalization:

    • The methoxyphenylmethyl group can be added via alkylation of an amine precursor.

    • Phenyl substitution and amination can be achieved through electrophilic substitution or reductive amination techniques.

4. Potential Applications

Compounds with triazoloquinazoline scaffolds exhibit diverse biological activities:

  • Anticancer Activity: Triazoloquinazolines are known to inhibit kinases involved in cancer cell proliferation.

  • Antimicrobial Properties: The heterocyclic framework often interacts with bacterial enzymes or DNA.

  • Anti-inflammatory Effects: These compounds may modulate inflammatory pathways by targeting specific receptors.

Table 2: Biological Activities of Related Compounds

ActivityMechanism of ActionExample Compounds
AnticancerInhibition of tyrosine kinasesTriazoloquinazolines
AntimicrobialBinding to bacterial DNA gyraseQuinolone derivatives
Anti-inflammatoryModulation of COX enzymesNSAID-like heterocycles

5. Analytical Characterization

The characterization of such compounds typically involves:

  • Spectroscopic Techniques:

    • NMR (1H and 13C): To confirm the positions of substituents.

    • Mass Spectrometry: For molecular weight determination.

  • Crystallography:

    • X-ray diffraction to determine the precise molecular geometry.

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